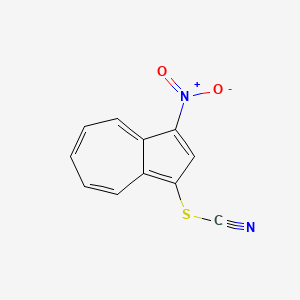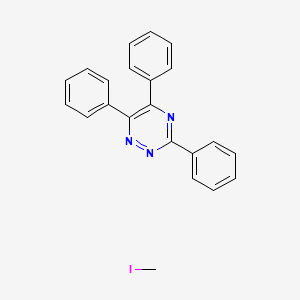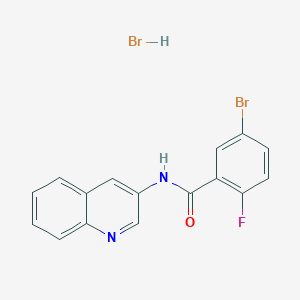
3-Nitro-1-azulenyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-1-azulenyl thiocyanate is a unique organic compound with the molecular formula C11H6N2O2S and a molecular weight of 230.247 g/mol . This compound is part of the azulene family, known for their distinctive blue color and non-benzenoid aromatic properties. Azulenes have fascinated chemists due to their unusual electronic properties and vibrant colors .
Méthodes De Préparation
The synthesis of 3-nitro-1-azulenyl thiocyanate typically involves the nitration of azulene followed by thiocyanation. One common method includes the reaction of azulene with nitric acid to introduce the nitro group at the 3-position.
Analyse Des Réactions Chimiques
3-Nitro-1-azulenyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiocyanate group can be substituted by nucleophiles under appropriate conditions.
Common reagents used in these reactions include nitric acid for nitration, thiocyanogen for thiocyanation, and hydrogen gas for reduction. Major products formed from these reactions include amino derivatives and other substituted azulenes .
Applications De Recherche Scientifique
3-Nitro-1-azulenyl thiocyanate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex azulene derivatives.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of dyes and pigments due to its vibrant color.
Mécanisme D'action
The mechanism of action of 3-nitro-1-azulenyl thiocyanate involves its interaction with molecular targets through its nitro and thiocyanate groups. The nitro group can participate in redox reactions, while the thiocyanate group can act as a nucleophile or electrophile depending on the reaction conditions. These interactions can modulate various biochemical pathways, making it a versatile compound in research .
Comparaison Avec Des Composés Similaires
3-Nitro-1-azulenyl thiocyanate can be compared with other azulene derivatives such as 1-azulenyl triflates and 1-azulenyl halides. These compounds share the azulene core but differ in their substituents, which impart unique chemical and physical properties. For example, 1-azulenyl triflates are used in Suzuki coupling reactions, while 1-azulenyl halides are used in various halogenation reactions .
Similar compounds include:
- 1-Azulenyl triflates
- 1-Azulenyl halides
- 3-Nitro-1,2,4-triazol-5-one
These comparisons highlight the versatility and unique properties of this compound in various chemical contexts.
Propriétés
Numéro CAS |
103566-11-6 |
|---|---|
Formule moléculaire |
C11H6N2O2S |
Poids moléculaire |
230.24 g/mol |
Nom IUPAC |
(3-nitroazulen-1-yl) thiocyanate |
InChI |
InChI=1S/C11H6N2O2S/c12-7-16-11-6-10(13(14)15)8-4-2-1-3-5-9(8)11/h1-6H |
Clé InChI |
YPYXEKNGAIHKJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C(C=C2[N+](=O)[O-])SC#N)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1Z,7Z,13Z,15E)-15-methoxy-14-azatetracyclo[14.4.0.02,7.08,13]icosa-1,3,5,7,9,11,13,15,17,19-decaene](/img/structure/B11952775.png)



![methyl N-[(benzyloxy)carbonyl]glycylglycylleucinate](/img/structure/B11952795.png)



![1,4,5,6,7,19,20,21,22,22,23,23-Dodecachloro-12,12-dioxo-13-oxa-12lambda6-thiaheptacyclo[17.2.1.14,7.02,18.03,8.09,17.011,15]tricosa-5,9,11(15),16,20-pentaen-14-one](/img/structure/B11952822.png)
![(1E)-1-(4-methoxyphenyl)ethanone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11952833.png)
![Ethyl 2-amino-6-[2-(2-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11952843.png)

![1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-pyrimidin-2-ylurea](/img/structure/B11952859.png)
